![molecular formula C₂₂H₃₃N₅ B1141255 (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p CAS No. 376348-71-9](/img/structure/B1141255.png)

(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

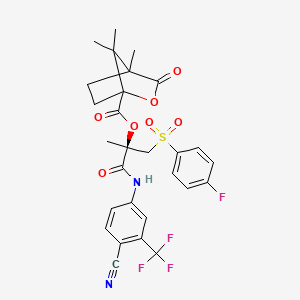

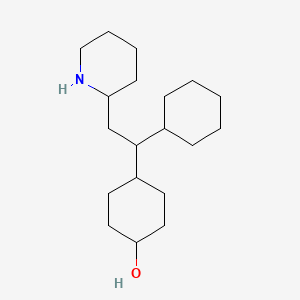

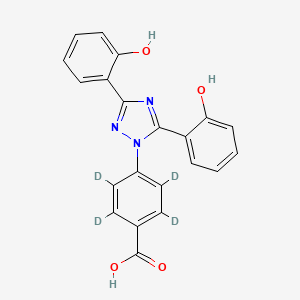

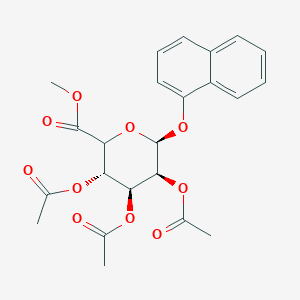

Complex molecules with structures similar to the one mentioned often involve intricate synthesis routes and possess unique molecular architectures. These molecules, particularly those containing azabicyclo and triazole units, have been explored for various applications, including catalysis and as potential pharmacological agents due to their distinct chemical and physical properties.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, including the formation of azabicyclo[3.2.1]octane moieties and triazole rings. For example, Corey, Chen, and Reichard (1989) describe an efficient synthesis of related compounds, highlighting the use of B-methyloxazaborolidine derivatives as catalysts for enantioselective reduction processes to produce chiral secondary alcohols (Corey et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of compounds containing azabicyclo[3.2.1]octane units reveals intricate details about their stereochemistry and conformation. Brzezinski et al. (2013) investigated the relative and absolute configurations of isomeric compounds, highlighting the importance of hydrogen bonding and π-π interactions in stabilizing their crystal structures (Brzezinski et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves cycloaddition reactions, as demonstrated by Erden (1981), who explored the cycloadditions of 4-phenyl-1,2,4-triazolin-3,5-dione to produce adducts with unique thermal and photochemical behaviors (Erden, 1981).

Physical Properties Analysis

The physical properties of these molecules, such as solubility, melting points, and crystal habits, are crucial for their application in various fields. Rumbo et al. (1996) highlighted the synthesis of azabicyclo[3.2.1]octane moieties, providing insights into their potential use in natural and non-natural tropane alkaloid synthesis, which indirectly gives information on their physical characteristics (Rumbo et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are essential for understanding the potential applications of these molecules. Huscroft et al. (2006) described the chemical properties of 1-phenyl-8-azabicyclo[3.2.1]octane ethers, focusing on their role as neurokinin (NK1) receptor antagonists and highlighting the impact of substitution on their activity and selectivity (Huscroft et al., 2006).

Scientific Research Applications

Pharmacokinetics and Metabolism

UK-427,857, a derivative of the compound, has been investigated for its pharmacokinetic properties and metabolism in various species, including humans. This research is crucial for understanding how the compound is absorbed, distributed, metabolized, and eliminated in the body, which is essential for potential therapeutic applications. Studies have shown species differences in the disposition of the compound, highlighting its moderate lipophilicity and the involvement of P-glycoprotein in its oral absorption. These findings are vital for developing effective treatment strategies for diseases like HIV, as demonstrated in the research conducted by Walker et al. (2005) Walker et al., 2005.

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been explored to understand its potential as a therapeutic agent. Research by Chen et al. (2010) focused on the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, which are critical for cancer therapy. Such studies provide insights into the compound's chemical structure and its implications for biological activity Chen et al., 2010.

Biological Activity

The compound and its derivatives have been evaluated for their biological activity, including nematicidal and antimicrobial effects. Research by Xu et al. (2021) highlighted the synthesis of novel derivatives with observed lethal rates against nematodes, indicating potential agricultural applications Xu et al., 2021. Additionally, the antimicrobial activities of newly synthesized derivatives were explored by Bayrak et al. (2009), contributing to the search for new antimicrobial agents Bayrak et al., 2009.

properties

IUPAC Name |

3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFZYOSOELDKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10133593 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)